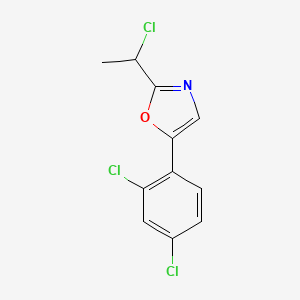
2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole, also known as CHO, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. CHO is a heterocyclic compound that contains both chlorine and nitrogen atoms in its structure. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
科学的研究の応用
Synthetic Elaboration
2-(Halomethyl)-4,5-diphenyloxazoles, including structures related to 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole, serve as reactive scaffolds for synthetic elaboration. These compounds are utilized in substitution reactions to prepare various derivatives, such as 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, demonstrating their versatility in organic synthesis (Patil & Luzzio, 2016).
Coordination Chemistry
Oxazoline ligands, closely related to the oxazole structure, have been extensively used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. These ligands offer versatility in design, easy synthesis from readily available precursors, and the modulation of chiral centers. Their coordination chemistry with transition metals has been the focus of various studies, highlighting their role in structural characterization and solution behavior analysis (Gómez, Muller, & Rocamora, 1999).
Antifungal and Antimicrobial Properties
Compounds derived from oxazole scaffolds, including those similar to this compound, have been investigated for their potential antifungal and antimicrobial properties. Specific derivatives have shown promising activity against pathogenic fungi, with some being as effective as commercial antifungals like ketoconazole and oxiconazole. The structure-activity relationships within these studies reveal the importance of certain functional groups in enhancing antifungal efficacy (Delcourt, Mathieu, Baji, Kimny, Flammang, & Compagnon, 2004).
Corrosion Inhibition
Research on triazole derivatives, which share functional similarities with oxazole compounds, has demonstrated their effectiveness in corrosion inhibition of metals in acidic media. These studies offer insights into the protective capabilities of oxazole derivatives, showing high inhibition efficiency and suggesting potential applications in protecting industrial materials from corrosion (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Amyloidogenesis Inhibition
Oxazole derivatives have been synthesized and evaluated as inhibitors of transthyretin (TTR) amyloid fibril formation, a process involved in amyloid diseases. Substituting aryls at specific positions of the oxazole ring has shown to significantly reduce amyloidogenesis, highlighting the therapeutic potential of oxazole compounds in treating diseases associated with amyloid fibril formation (Razavi, Powers, Purkey, Adamski-Werner, Chiang, Dendle, & Kelly, 2005).
特性
IUPAC Name |
2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NO/c1-6(12)11-15-5-10(16-11)8-3-2-7(13)4-9(8)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDDVLMUCMFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2571528.png)
![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B2571532.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2571533.png)
![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2571535.png)
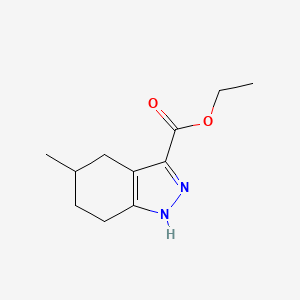
![N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2571537.png)
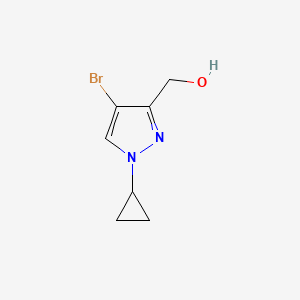
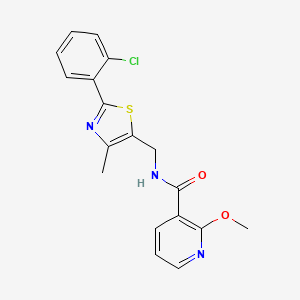
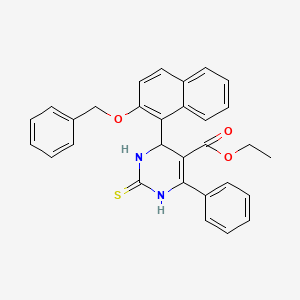

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2571543.png)
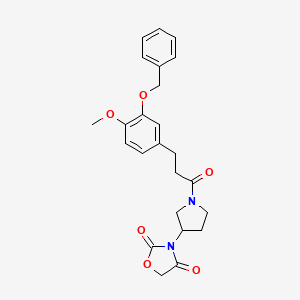
![N-([2,4'-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2571550.png)
